2-Chloro-2-methyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-2-methyltetrahydro-2H-pyran is a chemical compound with the molecular formula C6H11ClO It is a derivative of tetrahydropyran, characterized by the presence of a chlorine atom and a methyl group attached to the second carbon of the tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-methyltetrahydro-2H-pyran typically involves the chlorination of 2-methyltetrahydro-2H-pyran. One common method is the reaction of 2-methyltetrahydro-2H-pyran with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C6H12O+SOCl2→C6H11ClO+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of 2-chloro-2-methyltetrahydro-2H-pyran can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-methyltetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-methyltetrahydro-2H-pyran-2-ol.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can yield 2-methyltetrahydro-2H-pyran.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 2-methyltetrahydro-2H-pyran-2-ol.
Oxidation: 2-methyltetrahydro-2H-pyran-2-one.
Reduction: 2-methyltetrahydro-2H-pyran.
Scientific Research Applications
2-chloro-2-methyltetrahydro-2H-pyran is used in various scientific research applications, including:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: It is explored for its potential use in the development of pharmaceuticals.
Industrial Applications: The compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-2-methyltetrahydro-2H-pyran involves its reactivity with various nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates substitution reactions. The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used. The molecular targets and pathways involved in these reactions are primarily determined by the functional groups present in the compound and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
2-bromo-2-methyltetrahydro-2H-pyran: Similar structure but with a bromine atom instead of chlorine.
2-methyltetrahydro-2H-pyran: Lacks the halogen substituent.
2-chloro-2-ethyltetrahydro-2H-pyran: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2-chloro-2-methyltetrahydro-2H-pyran is unique due to the presence of both a chlorine atom and a methyl group on the tetrahydropyran ring. This combination of substituents imparts specific reactivity and properties to the compound, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
89357-26-6 |
---|---|
Molecular Formula |
C6H11ClO |
Molecular Weight |
134.60 g/mol |
IUPAC Name |
2-chloro-2-methyloxane |
InChI |
InChI=1S/C6H11ClO/c1-6(7)4-2-3-5-8-6/h2-5H2,1H3 |
InChI Key |
RJBIAXFBYUNWFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.